Indalpine hydrochloride
Overview
Description
Molecular Structure Analysis
The molecular formula of Indalpine hydrochloride is C15H21ClN2 . It has an average mass of 264.794 Da and a monoisotopic mass of 264.139313 Da .
Physical And Chemical Properties Analysis
Indalpine hydrochloride has a molecular formula of C15H21ClN2 and an average mass of 264.794 Da . Unfortunately, specific physical and chemical properties such as density, boiling point, vapor pressure, and others were not available in the search results.
Scientific Research Applications
Psychiatry
Indalpine hydrochloride has been used in the treatment of depression .
Application
Indalpine was compared with Mianserin in a double-blind study of 65 depressed out-patients .
Method of Application
Patients were given either 150 mg per day of Indalpine or 60 mg per day of Mianserin . The trial lasted for 4 weeks .
Pharmacology
Indalpine hydrochloride is a selective serotonin reuptake inhibitor (SSRI) .
Application
It’s used as an antidepressant drug .
Method of Application
The specific dosage and administration details would depend on the individual patient’s condition and response to treatment .
Results
Many of the currently available antidepressant drugs produce unwanted anticholinergic effects . Indalpine, as a new serotonin uptake inhibitor, could potentially offer an alternative treatment option .
Early SSRIs
Indalpine was one of the first selective serotonin reuptake inhibitors (SSRIs) to reach the American market .
Method of Application
The specific dosage and administration details would depend on the individual patient’s condition and response to treatment .
Results
The emergence of SSRIs like Indalpine led to a shift in understanding the role of the monoamine neurotransmitter serotonin (5-hydroxytryptamine, or 5HT) in the therapeutic effects of the available tricyclic and MAOI class antidepressants .
Safety And Hazards
properties
IUPAC Name |
3-(2-piperidin-4-ylethyl)-1H-indole;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2.ClH/c1-2-4-15-14(3-1)13(11-17-15)6-5-12-7-9-16-10-8-12;/h1-4,11-12,16-17H,5-10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIPICJLTGNEIIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCC2=CNC3=CC=CC=C32.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6048832 | |
Record name | Indalpine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6048832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Indalpine hydrochloride | |
CAS RN |
63845-42-1 | |
Record name | Indalpine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6048832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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